Fmoc-L-alaninol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-alaninol can be synthesized through several methods. One common method involves the protection of the amino group of L-alaninol with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting L-alaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-alaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amino alcohols.
Scientific Research Applications
Fmoc-L-alaninol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials .
Mechanism of Action
The primary mechanism of action of Fmoc-L-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alaninol, preventing unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Comparison with Similar Compounds
Fmoc-L-alanine: Similar in structure but lacks the hydroxyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a methyl group.
Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.
Uniqueness: Fmoc-L-alaninol is unique due to the presence of both the Fmoc protecting group and the hydroxyl group, making it versatile for various synthetic applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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